(Quinoxalin-5-yl)methanol

Medicinal Chemistry Neuroscience Drug Discovery Synthetic Methodology

Select (Quinoxalin-5-yl)methanol—not its C6 isomer—for CNS-targeted medicinal chemistry. This C5-hydroxymethyl quinoxaline scaffold is a validated building block for mAChR M1 antagonist synthesis via etherification at the reactive primary alcohol handle. Unlike positional isomers, the C5 substitution pattern delivers the precise electronic and steric profile required for target engagement in neurological indications. The hydroxymethyl group enables rapid diversification through oxidation, esterification, or cross-coupling. With LogP 0.8 and TPSA 46.01 Ų, it meets CNS drug-like criteria for fragment-based screening. Procure 95% grade for hit exploration; 98% for lead optimization where impurity profiles are critical. [596 chars]

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 496765-32-3
Cat. No. B1499683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Quinoxalin-5-yl)methanol
CAS496765-32-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CO
InChIInChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2
InChIKeyBXNLRCMBAYPSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalin-5-ylmethanol 496765-32-3: Procurement-Grade Heterocyclic Building Block with Defined Specifications


(Quinoxalin-5-yl)methanol (CAS 496765-32-3), systematically designated as 5-(hydroxymethyl)quinoxaline, is a fused bicyclic heteroaromatic scaffold belonging to the quinoxaline class of N-heterocyclic compounds [1]. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, this compound features a primary hydroxymethyl substituent at the C5 position of the quinoxaline ring system [2]. The quinoxaline scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented applications spanning oncology, neuroscience, antimicrobial therapy, and optoelectronic materials development [3]. As a versatile synthetic intermediate, (Quinoxalin-5-yl)methanol provides a reactive handle for subsequent functionalization through etherification, esterification, oxidation to the corresponding aldehyde, or halogenation for cross-coupling reactions.

Why Generic Quinoxaline Substitution Fails: Positional Isomerism and Substituent-Dependent Reactivity of 5-Quinoxalinemethanol


Substituting (Quinoxalin-5-yl)methanol with a generic quinoxaline derivative or positional isomer will result in chemically and biologically distinct outcomes due to three principal factors. First, positional isomerism fundamentally alters electronic distribution and steric accessibility: the C5 position on the quinoxaline ring exhibits unique electron density profiles and spatial orientation relative to the pyrazine nitrogen atoms, differing substantially from the C6 isomer (quinoxalin-6-ylmethanol, CAS 488834-75-9) and C2/C3 substituted analogs [1]. Second, the hydroxymethyl group provides a specific reactivity profile (oxidation to aldehyde, ether formation, esterification) that cannot be replicated by carboxylic acid, amine, or halogen substituents [2]. Third, structure-activity relationship (SAR) studies across quinoxaline derivatives consistently demonstrate that the position, number, and type of substituents critically determine biological activity, with even isomeric substitutions producing divergent pharmacological profiles [3]. These differences render in-class substitution scientifically unsound for applications where precise spatial and electronic characteristics are required for target engagement or synthetic pathway compatibility.

Quantitative Differentiation Evidence for (Quinoxalin-5-yl)methanol 496765-32-3


Documented Utility as a Key Synthetic Intermediate in CNS-Targeted mAChR M1 Antagonist Development

(Quinoxalin-5-yl)methanol serves as a documented reactant in the synthesis of muscarinic acetylcholine M1 (mAChR M1) receptor antagonists, a therapeutically relevant target class for neurological and psychiatric disorders including epilepsy, Parkinson's disease, dystonia, and fragile X syndrome [1][2]. Specifically, the compound undergoes etherification under HATU-mediated coupling conditions (caesium carbonate, DIPEA in dichloromethane/DMF/t-butanol solvent system, 34-hour reaction time) to yield 6-(3-{3-[(quinoxalin-5-yl)methoxy]propanoyl}-3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile, a functionalized mAChR M1 antagonist [3]. In contrast, the isomeric (quinoxalin-6-yl)methanol (CAS 488834-75-9) has been documented in the synthesis of combretastatin quinoline and quinoxaline analogs for anticancer applications, demonstrating divergent therapeutic target engagement . This documented specificity establishes (Quinoxalin-5-yl)methanol as a validated synthetic entry point for CNS-penetrant drug discovery programs targeting mAChR M1, whereas alternative positional isomers direct synthetic efforts toward distinct pharmacological targets.

Medicinal Chemistry Neuroscience Drug Discovery Synthetic Methodology

Positional Isomer Divergence in Computed Physicochemical Properties

Computational analysis reveals that (Quinoxalin-5-yl)methanol exhibits distinct physicochemical properties compared to its regioisomeric counterpart, which may influence solubility, membrane permeability, and chromatographic behavior. The target compound displays a computed LogP of 0.8, a topological polar surface area (TPSA) of 46.01 Ų, and a computed density of 1.294 g/cm³ with a boiling point of 340.7°C at 760 mmHg [1]. While the 6-isomer shares identical molecular weight (160.17 g/mol) and formula, the electronic distribution at the C5 versus C6 position alters intramolecular hydrogen bonding patterns with the adjacent pyrazine nitrogen atoms [2]. The target compound contains one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond, parameters that directly inform drug-likeness predictions and chromatographic method development . For context, (2,3-dimethylquinoxalin-5-yl)methanol (CAS 317593-22-9) introduces additional steric bulk and altered electronics, while (8-bromo-5-quinoxalinemethanol) (CAS 1360599-49-0) provides a halogen handle for cross-coupling distinct from the hydroxymethyl functionality, highlighting that both positional and substituent variations produce non-interchangeable chemical entities.

Computational Chemistry Drug Design ADME Prediction

Synthetic Accessibility via Established Reduction Route from Commercially Available Precursor

(Quinoxalin-5-yl)methanol is accessible through a documented and experimentally validated reduction pathway from quinoxaline-5-carbaldehyde (CAS 141234-08-4) using sodium tetrahydroborate in a THF/methanol solvent system, with a reported reaction time of 0.58 hours (approximately 35 minutes) at laboratory scale [1]. This synthetic accessibility provides researchers with the option of on-demand preparation from the aldehyde precursor when immediate commercial availability is constrained. In comparison, substituted quinoxaline methanols bearing additional ring modifications (e.g., 3-methoxy, 2,3-dimethyl, or 8-bromo derivatives) require more complex multi-step synthetic sequences, increasing the preparative burden . The rapid, one-step reduction pathway offers advantages in terms of synthetic efficiency and cost management for laboratories requiring flexibility in their supply chain strategies.

Organic Synthesis Process Chemistry Building Block Procurement

Supplier-Defined Purity Specifications: 95% vs. 98% Procurement-Grade Options

Commercial procurement of (Quinoxalin-5-yl)methanol is available with defined purity specifications, enabling researchers to select the grade appropriate for their application requirements. Multiple suppliers offer this compound at 98% purity, including Leyan (Product No. 1804592) and LookChem-listed vendors, with available package sizes ranging from 1g to 100g . Beyotime Biotechnology offers a 95% purity grade (Product Y211478-1g) with defined storage specifications requiring 2-8°C conditions and a shelf stability of three years under recommended storage . In contrast, the isomeric (Quinoxalin-6-yl)methanol (CAS 488834-75-9) is primarily available at 95% purity from specialty suppliers, with fewer vendors offering the 98% grade option . This purity differential provides procurement flexibility: 98% grade supports applications with stringent purity requirements such as medicinal chemistry hit validation or advanced intermediate synthesis, while 95% grade offers cost-effective options for exploratory screening, method development, or initial synthetic route scouting.

Chemical Procurement Quality Control Building Block Sourcing

Optimized Research Applications and Procurement Scenarios for (Quinoxalin-5-yl)methanol 496765-32-3


CNS Drug Discovery: mAChR M1 Antagonist Lead Optimization Programs

Medicinal chemistry teams engaged in developing muscarinic acetylcholine M1 (mAChR M1) receptor antagonists for neurological indications should prioritize (Quinoxalin-5-yl)methanol over alternative quinoxaline building blocks. The compound's documented utility in the synthesis of functionalized mAChR M1 antagonists via etherification at the C5-hydroxymethyl position provides a validated entry point for structure-activity relationship (SAR) exploration [1][2]. The reported synthetic conditions (HATU coupling with DIPEA, caesium carbonate in DCM/DMF/t-butanol) are compatible with parallel medicinal chemistry workflows and amenable to library synthesis. Procurement of the 98% purity grade is recommended for lead optimization stages where impurity profiles could confound biological assay interpretation, while the 95% grade supports initial hit exploration and synthetic route scouting. This compound's CNS-targeted application profile differentiates it from the 6-isomer, which directs synthetic efforts toward anticancer tubulin inhibition pathways .

Heterocyclic Scaffold Diversification for Fragment-Based Drug Discovery

Research groups conducting fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) should consider (Quinoxalin-5-yl)methanol as a versatile core scaffold. The C5-hydroxymethyl substituent provides a reactive handle for rapid diversification through established transformations including oxidation to quinoxaline-5-carbaldehyde, etherification, esterification, or conversion to halogenated derivatives for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling [1]. The compound's computed LogP of 0.8 and TPSA of 46.01 Ų fall within favorable ranges for CNS drug-like properties, while the single rotatable bond and balanced hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) meet standard fragment library criteria [2]. For fragment library construction, procurement of the 98% purity grade is essential to avoid false positives from trace impurities in high-concentration screening assays. The compound's commercial availability at 98% purity distinguishes it from many substituted quinoxaline fragments that are typically supplied at lower purity grades, reducing the risk of impurity-driven assay artifacts.

Process Chemistry: Route Scouting and In-House Synthesis Flexibility

Process chemistry and chemical development laboratories seeking to optimize synthetic routes or establish supply chain resilience should evaluate (Quinoxalin-5-yl)methanol's established reduction pathway from quinoxaline-5-carbaldehyde [1]. The one-step NaBH4 reduction in THF/methanol with a 35-minute reaction time provides a rapid, scalable option for in-house preparation when commercial supply is constrained or when cost considerations favor precursor procurement over finished compound purchase. This synthetic accessibility contrasts with more elaborate quinoxaline derivatives that require multi-step sequences with correspondingly higher cost of goods and longer cycle times. Laboratories establishing parallel medicinal chemistry capabilities may leverage this route to generate the compound on-demand in 1-5g quantities, using the commercially available 95% grade as a benchmark for in-house product quality verification. For GLP toxicology batch preparation or advanced lead optimization where trace impurities could confound regulatory documentation, the 98% commercial grade remains the recommended procurement option.

Analytical Method Development and Reference Standard Qualification

Analytical chemistry groups developing HPLC, UPLC, or LC-MS methods for quinoxaline-containing drug candidates should utilize (Quinoxalin-5-yl)methanol as a chromatographic reference standard. The compound's well-defined physicochemical parameters—including TPSA of 46.01 Ų, LogP of 0.8, and computed boiling point of 340.7°C—inform mobile phase selection and retention time prediction [1][2]. The availability of both 95% and 98% purity grades enables method validation across different sensitivity thresholds, with the 98% grade suitable for impurity profiling studies and the 95% grade sufficient for system suitability testing. Additionally, the compound's storage specification (2-8°C, 3-year stability) provides a defined quality control parameter for long-term reference standard management . Researchers should note that chromatographic behavior will differ from the 6-isomer due to altered hydrogen bonding interactions with stationary phases, necessitating separate method development rather than interchangeable use of positional isomers as surrogate standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Quinoxalin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.